Product packaging for Trimethylindium(Cat. No.:CAS No. 3385-78-2)

Trimethylindium

货号: B1585567
CAS 编号: 3385-78-2
分子量: 159.92 g/mol
InChI 键: IBEFSUTVZWZJEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Overview of Trimethylindium as a Precursor in Semiconductor and Oxide Growth Technologies

This compound is a cornerstone precursor for the deposition of indium-containing compound semiconductors and transparent conducting oxides. wikipedia.orgnouryon.com Its primary application lies in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), two key technologies for manufacturing high-performance semiconductor devices. kfpi.comkindle-tech.com

In MOCVD, TMI is transported in a vapor phase into a reaction chamber where it thermally decomposes on a heated substrate, leading to the epitaxial growth of crystalline layers. kindle-tech.com This technique allows for precise control over the thickness, composition, and doping of the deposited films, which is crucial for fabricating complex device structures. kindle-tech.com TMI is frequently used in conjunction with other metal-organic precursors, such as trimethylgallium (B75665) (TMGa) and trimethylaluminium (TMAl), to grow ternary and quaternary III-V compound semiconductors like indium gallium nitride (InGaN), indium phosphide (B1233454) (InP), and indium gallium arsenide (InGaAs). ontosight.airesearchgate.netaip.org These materials are fundamental to the production of light-emitting diodes (LEDs), laser diodes, high-electron-mobility transistors (HEMTs), and high-efficiency solar cells. ontosight.aikindle-tech.comwiseguyreports.com The purity of the TMI precursor is of utmost importance, as impurities, particularly oxygen, can negatively impact the electronic and optical properties of the resulting semiconductor device. google.com

Similarly, in ALD, TMI is used in sequential, self-limiting surface reactions to deposit ultrathin and highly conformal films with atomic-level precision. kfpi.comacs.org TMI has been successfully employed with various oxygen sources, such as water vapor and ozone, to grow indium oxide (In₂O₃) thin films. acs.organl.govacs.org These films are transparent and electrically conductive, making them valuable for applications like thin-film transistors and photovoltaics. acs.orgaip.org Research has shown that using ozone (O₃) as the oxygen source with TMI leads to viable and sustained In₂O₃ growth at temperatures between 100 and 200 °C, with a growth rate of approximately 0.46 Å/cycle. acs.organl.govresearchgate.net At higher temperatures, the thermal decomposition of TMI can increase the growth rate. acs.organl.gov

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical FormulaInC₃H₉ wikipedia.org
Molar Mass159.922 g/mol wikipedia.org
AppearanceWhite, opaque crystals wikipedia.org
Density1.568 g/cm³ (at 20 °C) wikipedia.org
Melting Point88 °C wikipedia.org
Boiling Point134 °C (decomposes above 101 °C) wikipedia.org
Solubility in WaterReacts wikipedia.org

The following table details research findings on the use of this compound in semiconductor and oxide growth.

Deposition TechniqueMaterial SystemPrecursorsKey Findings
MOCVDInGaN/InNTMIn, TMGaEssential for fabricating III-V semiconductors for solar cells and green LEDs. researchgate.netresearchgate.netspringerprofessional.de
ALDIn₂O₃TMIn, O₃Enables sustained, self-limiting growth at 100-200 °C with a growth rate of 0.46 Å/cycle, producing dense, pure films. acs.organl.govresearchgate.net
ALDIn₂O₃TMIn, H₂OAchieves self-limiting growth between 200 and 251 °C, with a growth rate of 0.039 nm/cycle at 217 °C. acs.orgresearchgate.net
PEALDInₓOᵧTMIn, O₂ plasmaAllows for low-temperature deposition (below 200 °C) with precise thickness control. aip.orgb-tu.de

Fundamental Significance of Organoindium Chemistry in Contemporary Materials Science

The field of organoindium chemistry, which studies compounds containing indium-carbon bonds, is fundamental to the advancement of materials science, primarily due to its role in producing semiconductor components. wikipedia.org Organoindium compounds, with this compound being a prime example, are valued for their utility in organic synthesis and their application as precursors in materials deposition. wikipedia.orgrsc.org Most of these compounds feature indium in the +3 oxidation state. wikipedia.org

The synthesis of triorganoindium reagents like TMI is typically achieved through the transmetalation of indium(III) halides with organolithium or organomagnesium reagents. rsc.org Another method involves the direct insertion of indium metal into an organic halide. rsc.org The development of high-purity synthesis routes for TMI that avoid oxygen-containing impurities, such as ethers, has been a critical area of research, as such impurities are detrimental to the performance of electronic devices. google.comgoogle.comgoogleapis.com

A significant aspect of organoindium chemistry is the ability of these reagents to tolerate a wide variety of functional groups and protic solvents in chemical reactions, which is a distinct advantage over many other organometallic reagents. rsc.org This characteristic, combined with their chemo- and stereoselectivity in transition metal-catalyzed cross-coupling reactions, has made them valuable tools in organic synthesis. rsc.orgrsc.org The reactions of this compound with molecules like water (H₂O) and hydrogen sulfide (B99878) (H₂S) have been studied to understand the mechanisms of chemical vapor deposition for indium oxide and indium sulfide films. acs.org

Furthermore, the study of organoindium compounds extends to understanding their structural properties. For instance, this compound is monomeric in the gas phase with a trigonal planar structure, but it forms tetramers in benzene (B151609) solution and in its solid tetragonal phase. wikipedia.org This understanding of its structure and reactivity is crucial for optimizing its use in deposition processes and for synthesizing new materials with desired properties. The continued exploration of organoindium chemistry is expected to lead to further innovations in materials science and the development of next-generation electronic and photonic devices. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9In B1585567 Trimethylindium CAS No. 3385-78-2

属性

IUPAC Name

trimethylindigane
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InChI

InChI=1S/3CH3.In/h3*1H3;
Source PubChem
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InChI Key

IBEFSUTVZWZJEL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[In](C)C
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Molecular Formula

In(CH3)3, C3H9In
Record name Trimethylindium
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DSSTOX Substance ID

DTXSID90187490
Record name Trimethylindium
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Molecular Weight

159.92 g/mol
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Physical Description

White crystalline solid; [Akzo Nobel MSDS]
Record name Trimethylindium
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Vapor Pressure

2.4 [mmHg]
Record name Trimethylindium
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CAS No.

3385-78-2
Record name Trimethylindium
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Record name Trimethylindium
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Ii. Synthetic Methodologies and Purification Strategies for High Purity Trimethylindium

Advanced Synthetic Routes and Reaction Pathways

The synthesis of trimethylindium has evolved to address the stringent purity requirements of the electronics industry. Key advancements focus on the selection of organometallic reagents and the development of ether-free processes to mitigate oxygen contamination.

Unsolvated this compound Synthesis from Indium Trichloride (B1173362) and Organometallic Reagents

A prevalent method for synthesizing this compound involves the reaction of indium trichloride (InCl₃) with organometallic reagents like methyllithium (B1224462) (CH₃Li) or trimethylaluminum (B3029685) (TMA). researchgate.netwikipedia.org

One established route utilizes the reaction of indium trichloride with methyllithium. researchgate.netwikipedia.org A notable variation of this method involves reacting InCl₃ with four equivalents of methyllithium, which results in the formation of a Li[In(CH₃)₄] complex. This intermediate is stabilized by coordination with one methyllithium molecule instead of ether. The ether-free this compound can then be obtained by reacting this complex with additional indium trichloride, followed by fractionation. researchgate.netresearchgate.net

Another significant synthetic pathway employs trimethylaluminum as the methylating agent. google.comgoogle.com This reaction is typically carried out in a hydrocarbon solvent. The general reaction can be represented as: Me₂InX(₃-z) + (3-z)Me₃Al + (6-2z)MF → Me₃In + (3-z)M(Me₂AlF₂) + (3-z)MX where X can be F, Cl, Br, or I, M is an alkali metal such as Na, K, Rb, or Cs, and z can be 0, 1, or 2. google.comgoogle.com

Exploration of Ether-Free Synthesis Techniques for Achieving Ultra-Low Oxygen Content in Precursor Batches

The presence of oxygen-containing impurities in this compound is highly detrimental to the performance of semiconductor devices. google.comtheiet.org Traditional synthetic methods often use ether-based solvents, which can form stable adducts with this compound (Me₃In(OEt₂)), making their complete removal challenging. google.comtheiet.org Even trace amounts of residual ether contribute to oxygen contamination. google.comgoogleapis.com

To circumvent this issue, ether-free synthesis techniques have been developed. researchgate.netresearchgate.nettheiet.org A key strategy is the use of hydrocarbon solvents with high boiling points, such as squalane (B1681988), in conjunction with trimethylaluminum as the methylating agent. google.comgoogle.comgoogleapis.com In this process, the trimethylaluminum also acts as a scavenger for any trace oxygen impurities that may be present. google.com This approach has been shown to produce this compound with an oxygen content at or below the 50 ppm detection limit of Fourier transform nuclear magnetic resonance (FT-NMR). google.comgoogle.com The use of solid TMI synthesized via an ether-free route has been shown to improve the performance of laser diodes, which is attributed to the reduction of residual oxygen. theiet.org

Another ether-free method involves the reaction of indium trichloride with methyllithium to form a Li[In(CH₃)₄] complex, which can be isolated and subsequently reacted to produce pure, unsolvated this compound. researchgate.netresearchgate.net

Evaluation of Novel Starting Materials and Reaction Environments in this compound Production

Research into the production of high-purity this compound extends to the evaluation of novel starting materials and reaction environments. The quality of the initial indium source is critical, as impurities in the raw material can carry through to the final product. For instance, high-purity metallic indium is a necessary starting material for producing high-purity TMI for metal-organic chemical vapor deposition (MOCVD). google.com

The reaction environment is also a key consideration. The use of high-boiling point hydrocarbon solvents like dodecane (B42187) has been explored to control the exothermic nature of the reaction between indium trichloride and trimethylaluminum. google.com However, separating the TMI product from such solvents by distillation can be difficult. google.com A more successful approach has been the use of squalane in combination with an excess of potassium fluoride, which facilitates the clean sublimation of the TMI product from the crude reaction mixture. googleapis.com

Purification Techniques and Impurity Control

Following synthesis, rigorous purification is essential to achieve the ultra-high purity levels of this compound required for electronic applications. This involves removing both residual reactants and trace metallic impurities.

Efficacy of Fractionation and Sublimation Processes for Precursor Refinement

Fractionation and sublimation are the primary techniques employed for the purification of this compound. wikipedia.orggoogleapis.com Sublimation, in particular, is a highly effective method for separating the volatile TMI from non-volatile impurities. googleapis.comaip.orgresearchgate.net The process involves heating the crude TMI under vacuum, causing it to transition directly from a solid to a gas, which is then condensed as a purified solid on a cold surface. google.comgoogleapis.com Multiple sublimation cycles can be performed to achieve higher purity. aip.org

Washing the synthesized TMI with a non-solvent, such as cyclopentane, prior to sublimation can further aid in the removal of certain impurities. google.comgoogleapis.com

Analytical Methods for Detecting and Quantifying Residual Metallic Impurities (e.g., Sn, Si, Ge, Zn)

The detection and quantification of trace metallic impurities in this compound are critical for quality control. Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful analytical techniques used for this purpose. google.comresearchgate.netrsc.org These methods can detect metallic impurities such as tin (Sn), silicon (Si), germanium (Ge), and zinc (Zn) at parts-per-billion (ppb) levels. googleapis.comresearchgate.net

Fourier Transform Nuclear Magnetic Resonance (FT-NMR) spectroscopy is another vital tool, primarily used to detect and quantify organic and oxygenated impurities. google.comresearchgate.net It can detect oxygenated species down to a limit of approximately 50 ppm. google.comgoogle.com Gas Chromatography-Mass Spectrometry (GC-MS) is also employed to analyze volatile impurities in the headspace of the TMI precursor. researchgate.net

Table 1: Synthetic Routes for this compound

Starting Materials Reagents Solvent Key Features Reference(s)
Indium Trichloride Methyllithium Ether Forms Li[In(CH₃)₄] intermediate researchgate.net, researchgate.net
Indium Trichloride Trimethylaluminum, Alkali Metal Fluoride Hydrocarbon (e.g., Squalane) Ether-free, TMA acts as oxygen scavenger google.com, google.com, googleapis.com
Indium Trichloride Methylmagnesium Iodide Diethyl Ether Traditional Grignard reaction wikipedia.org, google.com

Table 2: Common Metallic Impurities and Analytical Detection Methods

Impurity Chemical Symbol Analytical Method(s)
Tin Sn ICP-OES, ICP-MS
Silicon Si ICP-OES, ICP-MS
Germanium Ge ICP-OES, ICP-MS
Zinc Zn ICP-OES, ICP-MS
Aluminum Al ICP-OES, ICP-MS
Cadmium Cd ICP-OES, ICP-MS
Lead Pb ICP-OES, ICP-MS
Mercury Hg ICP-OES, ICP-MS

Mitigation Strategies for Oxygenated Species and Organic Byproducts (e.g., Indium Peroxides, Methoxide (B1231860) Indium Species, Etherates)

The synthesis of high-purity this compound (TMIn) for applications in the electronics industry, such as in the production of light-emitting diodes (LEDs), necessitates stringent control over impurities, particularly oxygenated species and organic byproducts. google.com The presence of oxygen, even at parts-per-million (ppm) levels, can incorporate into the crystal lattice during chemical vapor deposition, creating excess electrons that degrade the performance of optoelectronic devices. google.comgoogleapis.com

Common contaminants in TMIn synthesis include indium peroxides, methoxide indium species, and etherate adducts. When TMIn synthesis occurs in the presence of trace amounts of oxygen, undesirable byproducts like dimethylindium peroxide ((Me₂InOOMe)₂) and dimethylindium methoxide ((Me₂InOMe)₂) are formed. google.comgoogleapis.com Another significant source of oxygen contamination arises from the use of ether-based solvents, such as diethyl ether (OEt₂), during synthesis. These solvents can form stable adducts with this compound, represented as Me₃In(OEt₂). google.comgoogleapis.com While subsequent heating can be employed to break this adduct and drive off the ether, trace amounts invariably remain associated with the TMIn, acting as a persistent oxygen impurity. google.comgoogleapis.com

To circumvent these issues, several mitigation strategies have been developed. A primary approach is the complete exclusion of ether-based solvents from the synthesis process. google.com Conducting the reaction in a high-boiling point hydrocarbon solvent, such as squalane, prevents the formation of etherate adducts from the outset. google.com In such a synthesis, trimethylaluminum (TMA) can be used, which also serves as an effective scavenger for any residual oxygen impurities that may be present in the reaction system. googleapis.com

Further purification steps are crucial for achieving the high purity levels required for electronic applications. Multiple sublimations are effective in separating the volatile TMIn product from less volatile impurities. google.com Additionally, washing the crude product with a non-solvent, like cyclopentane, can aid in the removal of metallic impurities, including silicon and germanium species. google.com Through these combined strategies, it is possible to produce this compound with a total oxygen content below 50 ppm, which is the lower detection limit for Fourier Transform Nuclear Magnetic Resonance (FT-NMR), and achieve 99.999% (5-nines) purity with respect to metallic impurities. google.comgoogleapis.com

Table 1: Common Impurities in this compound and Mitigation Strategies

Impurity TypeSpecific ExamplesFormation SourceMitigation Strategy
Indium Peroxides (Me₂InOOMe)₂Reaction with trace oxygen during synthesis. google.comgoogleapis.comSynthesis in an inert atmosphere; use of oxygen scavengers like trimethylaluminum. googleapis.com
Methoxide Indium Species (Me₂InOMe)₂Reaction with trace oxygen during synthesis. google.comgoogleapis.comRigorous exclusion of oxygen; use of oxygen scavengers. googleapis.com
Etherates Me₃In(OEt₂)Use of ether-based solvents (e.g., diethyl ether) in synthesis. google.comgoogleapis.comSubstitution of ether solvents with hydrocarbon solvents (e.g., squalane). google.com
Organic Byproducts Carbon InclusionsResidual organic solvent in the final product. googleapis.comPurification via multiple sublimations and washing with non-solvents. google.comgoogleapis.com
Metallic Impurities Silicon, Germanium, Tin, ZincContaminants from starting materials or reaction vessels. google.comgoogleapis.comPurification by sublimation and washing with non-solvents like cyclopentane. google.com

Precursor Recovery and Re-utilization Processes for Sustainable Material Supply

The high cost and relative scarcity of indium make efficient use of its precursors, like this compound, a critical concern for both economic and environmental sustainability. researchgate.net In metal-organic chemical vapor deposition (MOCVD) processes, a significant portion of the TMIn precursor, often around 10%, can remain as residue in the stainless steel canisters (bubblers) after their operational lifetime. researchgate.netspringerprofessional.de This residual material represents a valuable resource that can be recovered and repurposed.

Processes have been developed to recover this residual TMIn, purify it, and re-qualify it for use in MOCVD applications. researchgate.net The recovery and refinement typically involve a simultaneous system where the residual TMIn is carefully extracted from the used canister and subjected to purification techniques. researchgate.net

The efficacy of these recovery processes is validated through rigorous analytical testing. The purity of the refined TMIn is assessed for both inorganic and organic contaminants. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is used to analyze inorganic (metallic) impurities, while Fourier Transform Nuclear Magnetic Resonance (FT-NMR) is employed to detect any defective organic chemical bonding. researchgate.net

Studies have demonstrated the high quality of the recovered precursor. Analysis of refined TMIn has shown that total inorganic impurities can be reduced to levels below 530 µg/L. researchgate.netspringerprofessional.de Furthermore, FT-NMR analysis confirms the integrity of the this compound molecule, observing the characteristic "(CH₃)₃In" peak with no evidence of defective organic structures. researchgate.net

The ultimate test of the recovered precursor is its performance in actual deposition processes. In one study, InGaN multi-quantum wells (MQWs) were successfully deposited using refined TMIn. springerprofessional.de Subsequent characterization of these MQWs using X-ray diffraction (XRD) and transmission electron microscopy (TEM) revealed that their structural and optical properties were very similar to a reference MQW grown using a fresh, non-recovered TMIn precursor. springerprofessional.de These results confirm that recovered and re-purified TMIn can be seamlessly re-integrated into the material supply chain for semiconductor manufacturing, offering a sustainable approach to managing this high-value material.

Table 2: Purity Analysis of Recovered this compound

Analysis TechniqueParameter MeasuredTypical ResultReference
ICP-AES Total Inorganic Impurities< 530 µg/L researchgate.netspringerprofessional.de
FT-NMR Organic Chemical Bonding"(CH₃)₃In" peak observed with no defective organic structures researchgate.net
Performance Test InGaN MQW DepositionStructural and optical properties similar to reference MQW springerprofessional.de

Iii. Mechanistic Investigations of Trimethylindium Decomposition

Gas-Phase Decomposition Mechanisms of Trimethylindium

The decomposition of this compound in the gas phase is a complex process influenced by temperature, pressure, and the surrounding gaseous environment. Research has primarily focused on elucidating the pathways of this decomposition, modeling its kinetics, and understanding the influence of various experimental conditions.

Elucidation of Homolytic Scission Pathways and Alkyl Radical Formation

The primary pathway for the gas-phase decomposition of this compound is through the sequential homolytic scission of the indium-methyl (In-CH3) bonds. aip.orgcdnsciencepub.com This process leads to the formation of highly reactive methyl radicals (CH3•) and intermediate species such as dimethylindium (DMIn) and monomethylindium (MMIn). aip.orgresearchgate.net

The decomposition can be represented by the following elementary steps:

In(CH₃)₃ → In(CH₃)₂ + CH₃• aip.org

In(CH₃)₂ → In(CH₃) + CH₃• aip.org

In(CH₃) → In + CH₃• aip.org

Studies using in situ Raman spectroscopy have successfully identified the presence of monomethylindium and atomic indium in the reaction zone during the pyrolysis of TMIn in a nitrogen carrier gas. ufl.edu The methyl radicals formed during this process can subsequently react with each other to form ethane (B1197151) (C₂H₆), which is a major hydrocarbon byproduct observed in various carrier gases like nitrogen and helium. aip.orgresearchgate.net The formation of methane (B114726) (CH₄) is generally a minor product in these environments but becomes more significant in a hydrogen carrier gas. researchgate.net

Kinetic Modeling and Thermodynamic Analysis of this compound Pyrolysis

Kinetic modeling and thermodynamic analysis have been employed to provide a quantitative understanding of this compound pyrolysis. These studies aim to determine the rate constants and activation energies for the individual decomposition steps.

The pyrolysis of this compound has been described as a homogeneous, first-order reaction. cdnsciencepub.comcapes.gov.br The activation energy for the first In-CH₃ bond scission has been reported to be approximately 47.2 kcal/mol. cdnsciencepub.com A two-step reaction model fitted to differential scanning calorimetry (DSC) data yielded kinetic parameters for two dominant exothermic bands, as shown in the table below. capes.gov.br

Steplog(z) (s⁻¹)Activation Energy (E) (kJ/mol)
118.3 ± 0.2215.4 ± 0.8
29.3 ± 0.2139.2 ± 0.8
Data from a kinetic analysis of DSC curves of this compound decomposition. capes.gov.br

Thermodynamic data for the stepwise decomposition of TMIn in the gas phase at 1 bar have been calculated using density functional theory (DFT). The table below summarizes the change in enthalpy (ΔrH°), entropy (ΔrS°), and Gibbs free energy (ΔrG°) for the homolytic dissociation reactions at different temperatures. aip.org

ReactionTemperature (°C)ΔrH° (kJ/mol)ΔrS° (J/mol K)ΔrG° (kJ/mol)
In(CH₃)₃ → In(CH₃)₂ + CH₃•320+248+170+197
In(CH₃)₂ → In(CH₃) + CH₃•320+117+179+12
In(CH₃) → In + CH₃•450+118+180-12
Thermodynamic data for TMIn decomposition at 1 bar. aip.org

These studies indicate that while the initial decomposition of TMIn requires a significant amount of energy, the subsequent bond dissociations become more favorable, particularly at higher temperatures. aip.org However, some research suggests that the decomposition of TMIn is a heterogeneous, autocatalytic process, which contradicts the notion of a purely gas-phase decomposition and suggests that the bond dissociation energies derived from flow-tube investigations may need reevaluation. acs.orgosti.gov

Influence of Carrier Gases and Reactor Ambient Conditions on Decomposition Kinetics

The choice of carrier gas and the ambient conditions within the reactor significantly impact the decomposition kinetics of this compound. While inert gases like helium (He) and nitrogen (N₂) primarily act as diluents, reactive gases like hydrogen (H₂) and deuterium (B1214612) (D₂) can actively participate in the decomposition process. nasa.gov

In helium, the decomposition of TMIn proceeds mainly through homolytic fission, similar to when a radical scavenger like toluene (B28343) is used. nasa.gov In contrast, the decomposition is enhanced in the presence of H₂ and D₂. nasa.gov In a hydrogen atmosphere, the primary products are methane (CH₄) and ethane (C₂H₆), while in deuterium, they are CH₃D and ethane. nasa.gov This suggests a different reaction pathway involving radical attack by hydrogen or deuterium atoms on the TMIn molecule. nasa.gov

The decomposition of TMIn is also influenced by the reactor walls. Investigations have shown that the pyrolysis can be a heterogeneous, autocatalytic process with an induction period that depends on the carrier gas. acs.orgosti.gov After an initial activation of the reactor wall, the thermolysis can become surface-mediated. acs.org This highlights the importance of reactor conditioning and surface chemistry in understanding and controlling TMIn decomposition.

Photolytic Dissociation Pathways of this compound Vapor

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Surface Reaction Mechanisms and Adsorption Dynamics of this compound

The interaction of this compound with semiconductor surfaces is a fundamental aspect of thin film deposition. The adsorption and subsequent decomposition of TMIn on the substrate surface are critical steps that determine the growth rate, material quality, and incorporation of impurities.

Dissociative Chemisorption Phenomena on Semiconductor Substrates (e.g., Indium Nitride, Silicon)

On semiconductor surfaces such as indium nitride (InN) and silicon (Si), this compound undergoes dissociative chemisorption. researchgate.netacs.org This process involves the breaking of the In-CH₃ bonds and the formation of new bonds between the indium-containing species and the substrate atoms.

Computational studies have investigated the adsorption of TMIn on InN surfaces. researchgate.netdiva-portal.org The deposition of indium on a nitrogen-rich surface via TMIn is limited by the abstraction of the second methyl group, which has a significant energy barrier. researchgate.net On a hydrogen-terminated silicon surface, several reaction channels have been identified for TMIn adsorption, including methane loss, surface methylation, and hydrogen loss. researchgate.net The methane loss reaction, which results in the deposition of a –Ga(CH₃)₂ species in the analogous case of trimethylgallium (B75665), is considered the major channel due to its low barrier height and high exothermicity. researchgate.net

The reactivity of TMIn on the surface is also influenced by the surface termination and the presence of other species. For instance, in the growth of InGaAs, the adsorption of indium and gallium precursors can differ, with monomethylindium being the likely adsorbing species from TMIn at certain temperatures. koreascience.kr The interaction of TMIn with a graphene surface has also been studied, revealing complex reaction pathways involving collisions with hydrogen molecules, intramolecular proton transfer, and direct reactions with the graphene that lead to the delivery of In monomers or InH and CH₃In admolecules to the surface. rsc.org

Stepwise Ligand Dissociation and Evolution of Surface-Bound Species (e.g., In-C bond cracking, CH3 group attachment)

The thermal decomposition of this compound (TMIn) is a complex process involving the sequential cleavage of indium-carbon (In-C) bonds. cdnsciencepub.com Studies conducted in a toluene carrier flow system have shown that the decomposition occurs in a stepwise manner. cdnsciencepub.comcdnsciencepub.com The initial and rate-determining step is the homolytic fission of the first methyl group from the parent TMIn molecule. cdnsciencepub.comnasa.gov

The proposed three-step dissociation is as follows:

In(CH₃)₃ → In(CH₃)₂ + CH₃• cdnsciencepub.comcdnsciencepub.com

In(CH₃)₂ → In(CH₃) + CH₃• cdnsciencepub.comcdnsciencepub.com

In(CH₃) → In + CH₃• cdnsciencepub.comcdnsciencepub.com

The second step, the decomposition of dimethylindium (In(CH₃)₂), follows rapidly after the first. cdnsciencepub.comcdnsciencepub.com The final step, the decomposition of monomethylindium (InCH₃), only occurs at a measurable rate at higher temperatures where the first two reactions are essentially complete. cdnsciencepub.comcdnsciencepub.com At lower temperatures, the monomethylindium intermediate can deposit on surfaces as a white polymeric film, (InCH₃)n. cdnsciencepub.comcdnsciencepub.com The methyl radicals (CH₃•) generated during this process typically recombine quickly to form ethane (C₂H₆) as a primary byproduct. researchgate.net

On surfaces such as silicon, the evolution of surface-bound species is highly dependent on temperature. dtic.mil Investigations on a Si(111)-7x7 surface revealed a clear progression of decomposition events. dtic.mil At a low temperature of 120 K, TMIn is primarily adsorbed molecularly, with only minor dissociation of the In-C bonds. dtic.mil As the temperature increases, further decomposition and desorption occur. dtic.mil The complete cracking of In-C bonds is observed between 540 K and 620 K, which is accompanied by the attachment of methyl (CH₃) groups to the silicon surface. dtic.mil At temperatures of 620 K and above, the cracking of carbon-hydrogen (C-H) bonds begins, evidenced by the formation of Si-H species, and atomic indium starts to desorb from the surface. dtic.mildtic.mil

Temperature (K)Observed Surface Events during TMIn Decomposition on Si(111)-7x7 dtic.mil
120 KPrimarily molecular adsorption of TMIn with minor In-C bond splitting.
280 KPartial desorption of TMIn molecules and further dissociation of In-C bonds.
540 - 620 KComplete cracking of In-C bonds; CH₃ groups attach to the surface.
> 620 KOnset of C-H bond cracking (Si-H species evident); atomic In begins to desorb.
> 950 KFormation of Silicon Carbide (SiC) after complete C-H bond cracking and desorption of In and H species.

Synergistic Effects of Co-reactants (e.g., H₂O, H₂S, NH₃, O₃) on Surface Reaction Pathways

The decomposition pathways of this compound are significantly influenced by the presence of co-reactants. These molecules can interact with TMIn or its decomposition intermediates, altering reaction rates and final products. For example, the pyrolysis of TMIn is markedly enhanced in hydrogen (H₂) or deuterium (D₂) carrier gases compared to inert gases like helium. nasa.gov In a D₂ ambient, the principal reaction product is CH₃D, indicating that the decomposition pathway involves a radical attack by deuterium atoms on the TMIn molecule. nasa.gov

Ammonia (B1221849) (NH₃) is a common co-reactant in the deposition of nitride materials. metu.edu.tr The reaction between TMIn and NH₃ can form a stable adduct, which then eliminates methane (CH₄) to produce dimethylindium amide (DMInNH₂). acs.org The energy barrier to eliminate a second methane molecule from this species is considerable. acs.org However, on surfaces, the presence of ammonia has been found to suppress the gas-phase production of methyl radicals from group-III precursors by reacting to form methane. tms.org

In the context of oxide deposition, co-reactants like water (H₂O) and ozone (O₃) play a crucial role. The reaction between TMIn and H₂O alone has been reported to be inefficient for atomic layer deposition (ALD). researchgate.net A stronger oxidizing agent like ozone is often necessary for effective In₂O₃ ALD using TMIn. researchgate.net Interestingly, a synergistic effect is observed when H₂O and O₂ are used in combination during ALD. aip.orgaip.org In this mechanism, water reacts with the precursor ligands to form surface In-OH groups, and the molecular oxygen subsequently serves to oxidize the indium from a +1 to a +3 oxidation state. aip.orgaip.org This combined use allows for film growth where the individual co-reactants alone are ineffective. aip.org In some environments, co-reactants can also compete for surface adsorption sites; for instance, H₂O has been shown to be able to displace pre-adsorbed NH₃ on aluminosilicate (B74896) surfaces. arxiv.org

Co-reactantObserved Effect on TMIn DecompositionResulting Products/SpeciesReference
Hydrogen (H₂)/Deuterium (D₂)Enhances decomposition rate via radical attack.CH₄ and C₂H₆ (in H₂), CH₃D and C₂H₆ (in D₂) nasa.gov
Ammonia (NH₃)Forms an adduct, followed by methane elimination. Suppresses gas-phase CH₃ radicals.Dimethylindium amide (DMInNH₂), Methane (CH₄) acs.orgtms.org
Water (H₂O)Generally inefficient for oxide deposition when used alone with TMIn.Low to no growth of Indium Oxide. researchgate.net
Ozone (O₃)Acts as a strong oxidizing agent, enabling efficient oxide deposition.Indium Oxide (In₂O₃) researchgate.net
Water (H₂O) + Oxygen (O₂)Synergistic effect; H₂O removes ligands and O₂ oxidizes indium.Enhanced growth of Indium Oxide. aip.orgaip.org

Autocatalytic Behavior Observed During this compound Thermal Decomposition

Investigations into the pyrolysis of this compound in hot-wall flow-tube reactors have revealed that the decomposition is not a simple first-order process but exhibits autocatalytic behavior. osti.govacs.org This phenomenon is characterized by an initial induction period, lasting on the order of minutes, during which the decomposition rate is slow. acs.orgosti.gov The length of this induction period is dependent on the carrier gas used. acs.orgosti.gov

Following the induction period, there is an exponential increase in the rate of TMIn consumption. acs.org This behavior suggests that a product of the decomposition process catalyzes further decomposition. acs.org The process is understood to be a heterogeneous, surface-mediated one. osti.govacs.org After the initial activation of the reactor tube walls, the thermolysis reaches a steady-state behavior that is controlled by surface reactions. acs.orgacs.org This finding contradicts some earlier reports that suggested decomposition occurs primarily in the gas phase through the successive loss of methyl ligands. acs.org The observation of autocatalysis indicates that the surface condition plays a critical role in the decomposition kinetics of TMIn. acs.orgchemeurope.com

Inter-Precursor Reactions and Their Impact on Decomposition Characteristics (e.g., with Trimethylantimony (B1201520), Trimethylgallium)

When this compound is used in conjunction with other organometallic precursors, as is common in the growth of ternary and quaternary compound semiconductors, inter-precursor reactions can significantly alter the decomposition chemistry. tms.orgacs.org The thermal decomposition of TMIn is expected to be broadly similar to that of trimethylgallium (TMGa). core.ac.uk However, differences in their decomposition products and adsorption behaviors can affect alloy composition during the growth of materials like InGaAs. koreascience.kr

The co-pyrolysis of TMIn and trimethylantimony (TMSb) has been shown to result in an increased decomposition rate for TMSb. acs.org More detailed studies involving TMIn and other antimony precursors, such as diisopropylantimonyhydride (DIPSbH), reveal complex reaction pathways. tms.org At temperatures between 100 and 200°C, these precursors react to form an adduct, postulated to be [(CH₃)₂InSb(C₃H₇)₂]n, via an alkane elimination reaction that produces methane. tms.org At higher temperatures (250-375°C), the co-pyrolysis yields products such as (C₃H₇)Sb(CH₃)₂ and (CH₃)₃Sb, which are not observed when DIPSbH is pyrolyzed alone. tms.org The formation of these species is believed to contribute to high carbon incorporation in InSb films grown from these precursors. tms.org The high reactivity between TMIn and TMSb, which is beneficial for MOVPE, can lead to uncontrollable growth in other synthesis methods like liquid-phase colloidal synthesis. acs.org

Co-PrecursorObserved Interaction with TMInImpact on Decomposition / ProductsReference
Trimethylgallium (TMGa)Different decomposition products (MMIn vs. DMGa/TMGa) and adsorption behavior.Affects indium incorporation and alloy composition in InGaAs growth. koreascience.kr
Trimethylantimony (TMSb)Increases the pyrolysis rate of TMSb. High reactivity.Leads to uncontrollable growth in some synthesis methods. acs.orgacs.org
Diisopropylantimonyhydride (DIPSbH)Forms an adduct at low temperatures (100-200°C). Co-pyrolysis at higher temperatures (250-375°C).Produces [(CH₃)₂InSb(C₃H₇)₂]n and CH₄ at low T. Produces (C₃H₇)Sb(CH₃)₂ and (CH₃)₃Sb at higher T. tms.org

Iv. Computational and Theoretical Studies of Trimethylindium Reactivity

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational studies on trimethylindium, offering a detailed view of its electronic structure and reactivity. These first-principles approaches allow for the accurate prediction of molecular properties and reaction energetics without reliance on empirical parameters.

Theoretical calculations have been instrumental in mapping out the intricate reaction pathways of this compound, particularly in the context of MOCVD for materials like indium nitride (InN) and indium oxide. researchgate.netaip.org DFT and ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are used to model gas-phase reactions, identifying intermediate structures, transition states, and final products. nycu.edu.twnih.gov

A common reaction pathway investigated is the interaction of TMIn with sources of hydrogen, such as water (H₂O) or ammonia (B1221849) (NH₃). For instance, studies on the TMIn reaction with H₂O and H₂S show that the process begins with the formation of a stable molecular complex. nycu.edu.twnih.gov This initial adduct then undergoes methane (B114726) (CH₄) elimination through a transition state. nih.gov The energy barrier for the elimination of the first CH₄ molecule is found to be similar for both H₂O and H₂S reactions, at 19.9 kcal/mol and 22.1 kcal/mol, respectively. nih.gov However, the elimination of a second methane molecule from the resulting dimethylindium hydroxide (B78521) ((CH₃)₂InOH) or dimethylindium hydrosulfide (B80085) ((CH₃)₂InSH) intermediates involves significantly higher energy barriers. nih.gov

In the context of InN growth, the reaction between TMIn and ammonia is critical. Calculations show that the initial step is the formation of a TMIn:NH₃ adduct. mdpi.com This adduct can then eliminate methane to form an amino-dimethylindium (DMInNH₂) species, a key step in the deposition process. researchgate.net DFT calculations have been employed to recharacterize stationary points on the reaction coordinate and compare different theoretical functionals, such as M06-2X, to ensure accuracy in predicting these pathways. mdpi.com

The thermal decomposition of TMIn itself is another critical area of study. Theoretical work combined with kinetic modeling has explored various decomposition pathways. One proposed mechanism involves the homolytic cleavage of an In-C bond to produce a dimethylindium radical and a methyl radical. aip.org An alternative pathway involves an internal molecular rearrangement leading to the formation of methylindium (MI) and ethane (B1197151) (C₂H₆). aip.org These computational predictions help in understanding which reactive species are present in the gas phase during deposition processes. aip.org

Table 1: Calculated Energy Barriers for Methane Elimination from TMIn Complexes

Reactants Intermediate Complex First CH₄ Elimination Barrier (kcal/mol) Second CH₄ Elimination Barrier (kcal/mol) Computational Method
TMIn + H₂O (CH₃)₃In:OH₂ 19.9 66.1 CCSD(T)//B3LYP
TMIn + H₂S (CH₃)₃In:SH₂ 22.1 53.2 CCSD(T)//B3LYP

Data sourced from computational studies on TMIn reactions. nih.gov

The construction of Potential Energy Surfaces (PES) provides a comprehensive map of the energy of a system as a function of its geometry, revealing the most likely reaction pathways. For this compound, PES analysis has been crucial for understanding its gas-phase decomposition and its reactions with other molecules. aip.orgnycu.edu.tw

In the gas-phase reaction of TMIn with H₂S, for example, the PES was studied at the CCSD(T)//B3LYP level of theory. nycu.edu.tw The surface shows the initial formation of the (CH₃)₃In:SH₂ adduct without an intrinsic energy barrier, followed by various transition states leading to different products. nycu.edu.tw The final products on this particular PES were identified as InS, 2CH₄, and a methyl radical. nycu.edu.tw Rigorous constrained geometry optimizations are often used to scan the PES, confirming that certain reaction steps, like adduct formation, proceed without a transition state. mdpi.comresearchgate.net

Beyond gas-phase reactions, computational studies have explored the interaction of TMIn with surfaces, which is fundamental to thin-film deposition. Density-functional molecular dynamics simulations have been used to identify reaction pathways for the dissociation of TMIn on graphene. rsc.org These simulations reveal how collisions with hydrogen, intramolecular proton transfer, and direct reactions with the graphene surface facilitate the delivery of indium-containing species to the substrate. rsc.org The PES for a trimethylaluminum (B3029685) (TMA) molecule, a close analogue to TMIn, adsorbing on an AlN surface shows the formation of a Lewis adduct at an energy minimum, with transition states corresponding to the diffusion of the molecule between adsorption sites. rsc.org Similar principles apply to TMIn surface chemistry.

Computational methods are powerful tools for predicting spectroscopic and thermochemical properties, which can be used to identify species in-situ during MOCVD or to model the thermodynamics of a reaction.

Theoretical calculations provide vibrational frequencies that correspond to infrared (IR) and Raman spectra. For TMIn, which has a trigonal planar geometry, calculations using methods like B3LYP/6-311++G(2df, 2p) can predict its characteristic vibrational modes. aip.org These theoretical spectra serve as a reference for experimental measurements, helping to confirm the presence of TMIn or its decomposition products. For example, the predicted vibrational frequencies for all species in the reaction of TMIn with H₂O and H₂S, including reactants, intermediates, transition states, and products, have been calculated to support the analysis of the potential energy surface. nycu.edu.tw

Thermochemical properties, such as the standard enthalpy of formation (ΔfH⦵₂₉₈), are also determined theoretically. Based on the calculated binding energies of TMIn adducts with water and hydrogen sulfide (B99878), the heats of formation for various derivatives like (CH₃)₂InOH, (CH₃)₂InSH, CH₃InO, and CH₃InS have been estimated. nih.gov For instance, the heats of formation for (CH₃)₂InOH and (CH₃)₂InSH were predicted to be -20.6 and 31.8 kcal/mol, respectively. nih.gov These data are vital for thermodynamic modeling of deposition processes.

Table 2: Calculated Thermochemical Properties of TMIn Derivatives at 0 K

Compound Predicted Heat of Formation (kcal/mol) Precursor Reaction
(CH₃)₂InOH -20.6 TMIn + H₂O
(CH₃)₂InSH 31.8 TMIn + H₂S
CH₃InO 29.0 TMIn + H₂O
CH₃InS 48.4 TMIn + H₂S
InO 35.5 TMIn + H₂O
InS 58.5 TMIn + H₂S

Data derived from ab initio and DFT calculations. nih.gov

Construction and Analysis of Potential Energy Surfaces (PES) for Gas-Phase and Surface Reactions

Molecular Dynamics and Kinetic Modeling Simulations for Understanding Reaction Progression

While DFT and ab initio methods are excellent for mapping static potential energy surfaces, molecular dynamics (MD) and kinetic modeling (KM) simulations provide a dynamic picture of how reactions proceed over time and under specific temperature and pressure conditions. aip.orgaip.org

Ab initio molecular dynamics (AIMD) simulations have been used to trace the real-time transformations of TMIn. rsc.org For example, AIMD studies of TMIn on a graphene surface at high temperatures (3500 K) have shown the sequence of reactions leading to the formation of indium hydride (InH) and propane, ultimately resulting in the deposition of indium adspecies. rsc.org These simulations track the dynamic bond breaking and formation, offering a mechanistic understanding at the atomic scale. rsc.orgacs.org

Kinetic modeling, often coupled with DFT-calculated reaction rates, is used to predict the extent of precursor decomposition under typical deposition conditions. aip.orgaip.orgresearchgate.net A combined DFT and KM study on the thermal decomposition of TMIn predicted that at 593 K, TMIn would exhibit a partial decomposition of approximately 8% after 400 seconds. aip.org This suggests that for short exposure times, such as those in Atomic Layer Deposition (ALD), the TMIn precursor is likely to remain largely intact before reaching the substrate surface. aip.orgresearchgate.net Such models are crucial for optimizing reactor design and process parameters by predicting the concentration of reactive species as a function of time and temperature. researchgate.net

Investigation of Adduct Formation and Intermolecular Interactions with Lewis Bases (e.g., Ammonia, Hydrazine)

This compound is a Lewis acid due to the electron-deficient nature of the central indium atom. Consequently, it readily forms adducts with Lewis bases, which are molecules with available lone pairs of electrons, such as ammonia (NH₃). researchgate.netwikipedia.org This adduct formation is a key initial step in many MOCVD processes for group-III nitrides. researchgate.netresearchgate.net

Computational studies have extensively investigated the formation of the TMIn:NH₃ adduct. mdpi.com The reaction is characterized by the electrostatic interaction between the indium atom of TMIn and the nitrogen atom of ammonia, a process that occurs with no activation energy barrier. mdpi.comresearchgate.net DFT calculations confirm that this adduct formation marks the beginning of a critical reaction pathway in InN growth. mdpi.com The interaction in the TMIn:NH₃ adduct exhibits strong coordinate bond characteristics. researchgate.net However, this adduct formation is often reversible, and its stability is highly dependent on temperature and partial pressure. researchgate.netresearchgate.net

The adduct can then undergo further reactions, most notably the intramolecular elimination of methane to form dimethylindium amide ((CH₃)₂InNH₂). researchgate.net The thermodynamics of these subsequent steps have also been modeled. While the formation of the amide is generally favored thermodynamically (negative Gibbs free energy change), it requires surmounting an energy barrier, meaning the reaction is kinetically controlled. researchgate.net The understanding of these adduct formation and subsequent elimination reactions is vital, as they represent a competing pathway to the direct pyrolysis of TMIn and can significantly influence film growth and the potential for parasitic nanoparticle formation in the gas phase. researchgate.netmdpi.com While ammonia is the most studied Lewis base, similar adduct formation principles apply to other bases like phosphines and amines, including hydrazine, which can also serve as a nitrogen source in deposition processes. acs.org

V. Applications of Trimethylindium in Advanced Thin Film Deposition Technologies

Metalorganic Chemical Vapor Deposition (MOCVD) Processes Utilizing Trimethylindium

MOCVD, also known as organometallic vapor-phase epitaxy (OMVPE), is a chemical vapor deposition technique used to grow single-crystal or polycrystalline thin films. wikipedia.org In this process, ultrapure gases, including this compound, are introduced into a reactor chamber containing a heated substrate. wikipedia.orgaixtron.com The high temperature causes the precursor molecules to undergo pyrolysis, or thermal decomposition, releasing their constituent elements which then deposit onto the substrate, forming a new crystalline layer. wikipedia.org

Epitaxial Growth of III-V Compound Semiconductors

This compound is a key precursor in the MOCVD growth of a wide range of III-V compound semiconductors. These materials are so named because they are composed of elements from groups III and V of the periodic table. By precisely controlling the gas mixture, temperature, and pressure, researchers and engineers can grow high-quality epitaxial layers with specific compositions and properties.

InGaN (Indium Gallium Nitride): InGaN is a critical material for blue and white light-emitting diodes (LEDs) and laser diodes. This compound, along with trimethylgallium (B75665) (TMGa) and ammonia (B1221849) (NH₃), is used to grow InGaN layers. aixtron.comepjap.orgoptica.orgmdpi.comscielo.org.mx The indium content in the alloy, which determines the emission wavelength, is controlled by the flow rate of this compound. aixtron.com Researchers have successfully grown thick, relaxed InGaN layers and multiple quantum wells on various templates to improve optical properties. mdpi.com

InN (Indium Nitride): For the growth of InN films, this compound is typically used with ammonia. mocvd-precursor-encyclopedia.de Due to the low decomposition temperature of InN and the high thermal stability of ammonia, a high ratio of ammonia to this compound is necessary to prevent the formation of indium droplets on the surface. mocvd-precursor-encyclopedia.de Plasma-assisted MOCVD (PA-MOCVD) using this compound and nitrogen plasma is another method employed to grow InN, which can offer higher growth rates without requiring ultra-high vacuum conditions. aip.orgarxiv.org

InP (Indium Phosphide): this compound is used with phosphine (B1218219) (PH₃) or less hazardous alternatives like tertiarybutylphosphine (TBP) to grow high-quality InP layers. wikipedia.orgaip.orgspiedigitallibrary.org This material is essential for fabricating Gunn diodes used in high-frequency applications, such as 94 GHz millimeter-wave technology. spiedigitallibrary.org Low-pressure MOCVD has been shown to produce high-purity InP with excellent electrical properties. spiedigitallibrary.org

InAs (Indium Arsenide): The MOCVD growth of InAs often utilizes this compound and an arsenic source like tertiarybutylarsine (TBAs) or arsine (AsH₃). aip.orgopticsjournal.netescholarship.org This process is used to create quantum dots (QDs) that emit in the O-band (1.3 µm), which is crucial for telecommunications. opticsjournal.netmdpi.com Atomic Layer Epitaxy (ALE), a variant of MOCVD, allows for highly controlled, conformal growth of InAs layers. aip.org

InAlAsSb (Indium Aluminum Arsenide Antimonide): While less common, this compound is also a component in the growth of more complex quaternary and quinary III-V alloys. The principles of MOCVD allow for the incorporation of multiple group III and group V elements by introducing the respective precursors into the reactor.

InGaAs (Indium Gallium Arsenide): this compound, along with a gallium precursor like trimethylgallium and an arsenic precursor like arsine, is used to grow InGaAs. nih.gov This material is widely used in high-electron-mobility transistors (HEMTs) and photodetectors. The composition of the InGaAs layer can be precisely controlled by adjusting the precursor flow rates. nih.gov

GaN (Gallium Nitride): While this compound is not a primary precursor for GaN growth, it is introduced in small amounts to create InGaN/GaN heterostructures, such as those found in LEDs and high-power electronics. rsc.org

Optimization of Growth Parameters and Reactor Design for Enhanced Film Quality and Morphology

The quality and morphology of the deposited films are highly dependent on the MOCVD process parameters and the design of the reactor.

Growth Parameters: Key parameters that are optimized include:

Growth Temperature: The temperature of the substrate influences the decomposition of the precursors and the surface mobility of the adatoms. For instance, in InGaN growth, the temperature is varied to control the indium incorporation rate. optica.org

V/III Ratio: This is the ratio of the molar flow rate of the group V precursor (e.g., ammonia) to the total molar flow rate of the group III precursors (e.g., this compound and trimethylgallium). This ratio significantly affects the surface morphology and crystal quality. mocvd-precursor-encyclopedia.de

Pressure: MOCVD can be performed at pressures ranging from low pressure (10-200 mbar) to atmospheric pressure. aip.orgbibliotekanauki.pl Low-pressure MOCVD can lead to more abrupt heterointerfaces. aip.org

Carrier Gas: Hydrogen (H₂) is commonly used as a carrier gas to transport the precursors into the reactor. nih.gov

Reactor Design: The design of the MOCVD reactor is crucial for achieving uniform film growth over large areas. Innovations in reactor design, such as close-coupled showerhead reactors and two-heater reactors, aim to provide a uniform distribution of precursors and temperature across the substrate. optica.orgnih.gov For example, a two-heater reactor design has been used for the growth of high-indium-composition InGaN films at lower temperatures. optica.org

Correlation between this compound Purity, Delivery Efficiency, and Resultant Film Properties

The quality of the resulting semiconductor films is directly linked to the purity of the this compound precursor and the efficiency of its delivery to the reactor.

Purity: The use of ultra-high purity this compound is essential for fabricating high-performance indium-containing semiconductors. researchgate.net Impurities in the precursor can be incorporated into the growing film, leading to defects and degrading the electrical and optical properties of the device. The purity of this compound has significantly improved over the years due to advancements in its synthesis and purification, but batch-to-batch consistency remains a primary concern. researchgate.net

Delivery Efficiency: Consistent and reproducible delivery of the this compound vapor into the reactor is critical for controlling the growth rate and composition of the film. The vapor pressure of this compound is a key parameter that determines the growth rate in the mass-transport-limited regime. wikipedia.org Methods for dosing solid sources, such as using a saturated solution of this compound, have been developed to improve the reproducibility of the delivery.

Atomic Layer Deposition (ALD) Processes with this compound

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of self-limiting chemical reactions. ALD is renowned for its ability to produce highly conformal and uniform films with precise thickness control at the atomic level. This compound is an attractive precursor for ALD due to its availability, low cost, and high vapor pressure, which facilitates deposition at lower temperatures. aip.org

Deposition of Indium-Containing Oxide Thin Films (e.g., In₂O₃)

This compound is widely used in the ALD of indium oxide (In₂O₃), a transparent conducting oxide (TCO) with applications in displays, solar cells, and thin-film transistors. researchgate.netacs.orgresearchgate.netanl.govacs.orgacs.orgaip.orgb-tu.deseoultech.ac.kr

The choice of the oxygen source, or co-reactant, in the ALD process significantly impacts the growth characteristics and properties of the resulting In₂O₃ films.

A comparative analysis of various oxygen sources used with this compound for In₂O₃ deposition reveals distinct outcomes:

Oxygen SourceViable for Sustained Growth with TMIn?Growth per Cycle (GPC)Deposition Temperature Range (°C)Resultant Film Properties
Ozone (O₃) Yes~0.46 Å/cycle researchgate.netanl.gov100–200 researchgate.netacs.organl.govDense, pure films with low resistivity (~3.2 × 10⁻³ Ω cm) and high carrier concentrations. researchgate.netacs.organl.gov
Water (H₂O) Inefficient/Slow~0.039 nm/cycle (at 217 °C) researchgate.netacs.org200–251 researchgate.netacs.orgRequires extremely large exposures to be effective. researchgate.netacs.org Can yield high Hall mobility. acs.org
Hydrogen Peroxide (H₂O₂) NoNegligibleN/ANot a viable co-reactant for sustained growth. researchgate.netacs.organl.gov
Oxygen (O₂) NoNegligibleN/ANot a viable co-reactant for sustained growth. researchgate.netacs.organl.gov
Oxygen Plasma (O₂ Plasma) Yes~0.56 Å/cycle researchgate.net100–150 researchgate.netFeasible for high-quality, impurity-free films on thermally fragile substrates. researchgate.net The growth rate is higher than with thermal ALD using H₂O or O₃. aip.org

Detailed Findings:

Ozone (O₃): Research has shown that ozone is a highly effective oxygen source for In₂O₃ ALD with this compound. researchgate.netacs.organl.gov The process exhibits self-limiting behavior for both the this compound and ozone surface reactions. researchgate.netacs.orgacs.org This combination produces dense, pure, and highly uniform films with low electrical resistivity, making it suitable for applications like photovoltaics. researchgate.netacs.org

Water (H₂O): While ALD of In₂O₃ using this compound and water is possible, it is generally considered inefficient. researchgate.net Extremely large exposures of water vapor are required to fully react with the surface-adsorbed precursor molecules. researchgate.netacs.org However, within a specific ALD window (200–251 °C), self-limiting growth can be achieved, resulting in films with high Hall mobility. researchgate.netacs.org

Hydrogen Peroxide (H₂O₂) and Oxygen (O₂): Studies have found that neither hydrogen peroxide nor molecular oxygen yields viable and sustained In₂O₃ growth when used with this compound in a thermal ALD process. researchgate.netacs.organl.gov

Oxygen Plasma (O₂ Plasma): Plasma-enhanced ALD (PEALD) using this compound and oxygen plasma has emerged as a promising low-temperature deposition method. researchgate.net The high reactivity of the oxygen plasma enables a higher growth rate compared to thermal ALD processes using water or ozone. aip.org This technique allows for the deposition of high-quality, carbon-free In₂O₃ films with good electrical conductivity on temperature-sensitive substrates. researchgate.net

Verification of Self-Limiting Growth Mechanisms and Determination of ALD Processing Windows

The successful implementation of atomic layer deposition (ALD) relies on the self-limiting nature of the surface reactions of the precursors. For this compound (TMIn), this characteristic is fundamental to achieving the precise thickness control and conformality that are hallmarks of ALD. The self-limiting growth mechanism is typically verified by demonstrating that the growth per cycle (GPC) becomes independent of the precursor pulse time after a certain point, indicating that all available surface reaction sites have been saturated.

The ALD processing window defines the temperature range within which the deposition exhibits self-limiting behavior and a constant GPC. acs.org Below this window, the GPC may be lower due to incomplete reactions, while above it, thermal decomposition of the precursor can lead to a chemical vapor deposition (CVD)-like growth and an undesirable increase in GPC. aip.orgresearchgate.netanl.govacs.org

Several studies have investigated and confirmed the self-limiting growth and ALD windows for processes involving this compound. For the ALD of indium oxide (In₂O₃) using TMIn and water (H₂O) vapor, a self-limiting growth was achieved at deposition temperatures between 200 and 251 °C. researchgate.net Within this window, a GPC of 0.039 nm/cycle was observed at 217 °C. researchgate.net It was noted that a significant exposure to H₂O was necessary to fully react with the surface-adsorbed methyl groups from the TMIn. researchgate.net

In another study using TMIn and ozone (O₃), self-limiting surface reactions for both precursors were verified. acs.org This process exhibited a nearly constant GPC of 0.46 Å/cycle in the temperature range of 100–200 °C. researchgate.netacs.org At temperatures above this range, the GPC increased, indicating the onset of TMIn thermal decomposition. researchgate.netanl.govacs.org

For the deposition of indium nitride (InN) using TMIn and ammonia (NH₃) plasma, a narrow ALD window of 240–260 °C was identified, with a deposition rate of 0.36 Å/cycle. acs.orgdiva-portal.org It's important to note that while a stable GPC within a temperature range is a key indicator, other film properties like crystallinity and impurity levels can still vary within this "ALD window". acs.org

The determination of these processing windows is crucial for the reproducible and controlled deposition of high-quality indium-containing thin films for various applications.

Table 1: ALD Processing Windows for this compound with Various Co-reactants

Co-reactantFilm DepositedALD Window (°C)Growth Per Cycle (GPC)Reference
Water (H₂O)Indium Oxide (In₂O₃)200 - 2510.039 nm/cycle @ 217 °C researchgate.net
Ozone (O₃)Indium Oxide (In₂O₃)100 - 200~0.46 Å/cycle researchgate.netacs.org
Ammonia (NH₃) PlasmaIndium Nitride (InN)240 - 2600.36 Å/cycle acs.orgdiva-portal.org
Oxygen (O₂) PlasmaIndium Oxide (InₓOᵧ)100 - 150~0.56 Å/cycle aip.org

Deposition of Indium Nitride (InN) Thin Films

This compound is a key precursor in the atomic layer deposition of indium nitride (InN), a semiconductor material with potential applications in optoelectronics and high-frequency transistors due to its narrow bandgap and high electron mobility. diva-portal.orgchemrxiv.org ALD is a particularly suitable technique for InN deposition because it operates at lower temperatures, which is critical due to the low thermal stability of InN. chemrxiv.orgaip.orgaip.org Most successful reports on InN ALD have utilized this compound as the indium source. nih.gov

The deposition of InN via ALD typically involves the sequential exposure of a substrate to this compound and a nitrogen-containing precursor, often a nitrogen plasma or ammonia plasma. aip.orgnih.gov The use of plasma is a primary strategy to enable lower deposition temperatures by providing the necessary reactivity that thermal processes alone cannot achieve at those temperatures. acs.orgnih.gov For instance, crystalline, wurtzite InN thin films have been successfully deposited on Si(100) substrates using this compound and ammonia plasma. diva-portal.org

Research has shown that the properties of the resulting InN films are highly dependent on the deposition parameters. For example, in a study using TMIn and NH₃ plasma, a narrow ALD window between 240–260 °C yielded a growth rate of 0.36 Å/cycle. acs.org The flow rate of ammonia into the plasma was also identified as a critical parameter influencing the crystalline quality of the film. acs.org

A significant challenge in the low-temperature ALD of InN is the limitation of thermal processes, particularly with ammonia (NH₃) as the nitrogen source. chemrxiv.orgaip.orgdiva-portal.orgx-mol.netresearchgate.net While thermal ALD with TMIn and NH₃ is effective for related materials like gallium nitride (GaN), it has proven difficult for InN. chemrxiv.orgaip.orgdiva-portal.orgx-mol.net

Quantum-chemical density functional theory (DFT) calculations have revealed that the adsorption of NH₃ on a methyl-terminated InN surface is a very slow process. chemrxiv.orgaip.orgdiva-portal.orgx-mol.netresearchgate.net The proposed mechanism involves the desorption of a methyl group from the surface, creating a vacancy where an NH₃ molecule can adsorb. chemrxiv.orgaip.orgdiva-portal.orgx-mol.netresearchgate.net However, the energy barrier for this process is significantly higher for InN compared to GaN, making the reaction many magnitudes slower on InN. chemrxiv.orgaip.orgdiva-portal.orgx-mol.netresearchgate.net This slow adsorption kinetic hinders the thermal ALD process within a practical timeframe. chemrxiv.orgaip.orgdiva-portal.orgx-mol.netresearchgate.net

To overcome this, increasing the deposition temperature is not a viable option due to the thermal instability of InN. chemrxiv.orgaip.org Therefore, plasma-assisted ALD (PEALD) has become the primary method for low-temperature InN growth. acs.orgaip.orgnih.gov The plasma provides highly reactive nitrogen species that can effectively react with the TMIn-modified surface at lower temperatures, circumventing the limitations of thermal NH₃ reactions. acs.orgaip.orgnih.gov Even with plasma, challenges remain, such as the potential for impurity incorporation and achieving stoichiometric films. For example, while using an Ar-N₂ plasma with TMIn, very long plasma exposure times were required to effectively remove the methyl groups from the surface. diva-portal.org

In the context of InN ALD, the roles of ammonia and plasma are distinct and crucial to the deposition process.

Ammonia (NH₃): In thermal ALD processes, ammonia's role is to act as the nitrogen source, reacting with the surface-bound indium-methyl species left after the TMIn pulse. However, as established through computational studies, the reactivity of thermal NH₃ with the methyl-terminated InN surface is very low. chemrxiv.orgaip.orgdiva-portal.orgx-mol.netresearchgate.netdiva-portal.org The reaction pathway is believed to be an Sₙ1-like mechanism where a methyl group first desorbs, and then NH₃ adsorbs at the vacant site. chemrxiv.org The subsequent transfer of a hydrogen atom from the adsorbed NH₃ to another methyl group to form methane (B114726) is also part of the proposed mechanism. chemrxiv.org The high energy barrier for the initial NH₃ adsorption on InN is the primary reason why thermal ALD of InN with TMIn and ammonia is challenging. chemrxiv.orgaip.orgdiva-portal.orgx-mol.netresearchgate.net

Plasma: The introduction of plasma, either from nitrogen (N₂) or ammonia (NH₃), fundamentally changes the surface chemistry. ucl.ac.uknih.gov The plasma generates highly reactive radicals and ions which are not present in a purely thermal process. acs.orgnih.gov In plasma-assisted ALD (PEALD) of InN, the plasma is activated during the nitrogen precursor step. These energetic species bombard the surface and facilitate the removal of the methyl ligands from the chemisorbed TMIn. aip.org This increased reactivity allows for deposition at significantly lower temperatures than what would be required for a purely thermal process. acs.orgnih.gov

For instance, using an ammonia plasma has been shown to be effective in reducing carbon impurities, which are often associated with the use of TMIn. aip.org The hydrogen-containing species from the NH₃ plasma are believed to react with the surface methyl groups to form volatile methane (CH₄), cleaning the surface for the next ALD cycle. aip.org The use of plasma also allows for a wider processing window and can lead to higher growth rates compared to thermal ALD. aip.orgaip.org However, the plasma can also introduce complexities, such as potential surface damage or the incorporation of other species like oxygen if there are leaks in the system. diva-portal.orgaip.org

Addressing Challenges in Low-Temperature InN ALD Growth

Growth of Ternary and Quaternary Indium-containing Compounds via ALD

This compound is also a vital precursor in the ALD of more complex ternary and quaternary indium-containing compounds, which are essential for various electronic and optoelectronic devices. The ability of ALD to precisely control the composition and thickness at the atomic level makes it an ideal technique for fabricating these multi-component materials.

The deposition of these materials is often achieved using a "super-cycle" approach, where the ALD cycles for the individual binary oxides or nitrides are combined in a specific ratio to achieve the desired stoichiometry of the final film.

Ternary Compounds:

Indium Gallium Zinc Oxide (IGZO): this compound, along with trimethylgallium and diethylzinc, has been used in the plasma-enhanced ALD (PEALD) of IGZO at low temperatures (e.g., 150 °C). This material is of great interest for transparent electronics, such as the channel layer in thin-film transistors (TFTs).

Indium Tin Oxide (ITO) and Indium Aluminum Oxide (IAO): this compound has been employed with precursors like tetrakis(dimethylamino)tin (B92812) (TDMASn) and trimethylaluminum (B3029685) (TMA) to deposit ternary oxides. nih.govrsc.org These depositions are often carried out using water as the oxidant at temperatures around 200 °C. nih.govrsc.org The incorporation of tin or aluminum allows for the tuning of the electrical and optical properties of the indium oxide films.

Indium Arsenide Phosphide (B1233454) (InAsP): In the realm of nanowires grown by metal-organic chemical vapor deposition (MOCVD), a related vapor-phase deposition technique, this compound is used alongside tertiarybutylphosphine (TBP) and tertiarybutylarsine (TBA) to create ternary InAsₓP₁₋ₓ nanowires. nih.gov

Quaternary Compounds:

Indium Gallium Arsenide Phosphide (InGaAsP): this compound is a precursor in the MOCVD growth of InGaAsP, a quaternary alloy that is lattice-matched to indium phosphide (InP) substrates and is crucial for telecommunications laser applications. semiconductor-today.com

Indium Tin Aluminum Oxide (ITAO): By combining ALD cycles of indium oxide, tin oxide, and aluminum oxide, quaternary heterostructures have been fabricated. rsc.orgresearchgate.net this compound, TDMASn, and TMA are used as the metal precursors with water as the oxidant. rsc.org These complex oxide stacks are being investigated for their potential in advanced TFTs. nih.govrsc.org

Density functional theory (DFT) calculations have been used to study the exchange reactions that can occur during the ALD of ternary group 13 oxides and nitrides using precursors like this compound, trimethylgallium, and trimethylaluminum. acs.org These studies help in understanding and controlling the composition of the final film. acs.org

Table 2: Examples of Ternary and Quaternary Indium-Containing Compounds Grown Using this compound

Compound TypeCompound NameOther PrecursorsDeposition MethodReference
TernaryIndium Gallium Zinc Oxide (IGZO)Trimethylgallium, DiethylzincPEALD
TernaryIndium Tin Oxide (ITO)Tetrakis(dimethylamino)tinALD nih.govrsc.org
TernaryIndium Aluminum Oxide (IAO)TrimethylaluminumALD nih.govrsc.org
TernaryIndium Arsenide Phosphide (InAsₓP₁₋ₓ)Tertiarybutylphosphine, TertiarybutylarsineMOCVD nih.gov
QuaternaryIndium Gallium Arsenide Phosphide (InGaAsP)Not specifiedMOCVD semiconductor-today.com
QuaternaryIndium Tin Aluminum Oxide (ITAO)Tetrakis(dimethylamino)tin, TrimethylaluminumALD rsc.orgresearchgate.net

Role of this compound in Nanomaterial Synthesis (e.g., Nanowires, Quantum Dots, Carbon Nanofibers)

Beyond thin film deposition, this compound is a crucial precursor in the synthesis of various nanomaterials, including nanowires and quantum dots. Its role is to provide a controlled source of indium atoms for the growth of these nanostructures.

Nanowires:

This compound is widely used in the vapor-phase synthesis of indium phosphide (InP) nanowires, often through metal-organic chemical vapor deposition (MOCVD). royalsocietypublishing.org In a typical process, TMIn and a phosphorus precursor like tertiarybutylphosphine (TBP) are introduced into a reactor where they decompose, and the resulting indium and phosphorus atoms contribute to the growth of the nanowires. royalsocietypublishing.orgacs.org This growth is often mediated by a catalytic metal nanoparticle, such as gold, in a vapor-liquid-solid (VLS) mechanism. royalsocietypublishing.org TMIn has also been used for the synthesis of InP nanowires on copper substrates. cambridge.org

In some cases, the indium itself, derived from the decomposition of TMIn, can act as the catalyst in a self-catalyzed growth process. acs.org For instance, indium droplets can be formed by feeding TMIn at a specific temperature, which then catalyze the growth of InP nanostructures. acs.org this compound has also been used in the solution-phase synthesis of InP nanowires. royalsocietypublishing.org

Quantum Dots:

This compound is also employed in the synthesis of indium arsenide (InAs) quantum dots (QDs). In one method, an indium carboxylate is first formed by reacting this compound with a carboxylic acid in solution. nih.govchemrxiv.org This indium precursor is then reacted with an arsenic precursor, such as tris(trimethylsilyl)arsine (As(SiMe₃)₃), at an elevated temperature to nucleate and grow the InAs QDs. nih.govchemrxiv.org The synthesis of monodisperse InAs QDs often proceeds through the formation of intermediate "magic-sized" clusters. nih.govchemrxiv.orgacs.org

In another approach, InAs QDs are grown epitaxially using MOCVD. aip.org Here, TMIn and arsine (AsH₃) are used as the indium and arsenic sources, respectively. aip.org By carefully controlling the growth parameters like temperature and TMIn flow rate, the density and size of the InAs quantum dots can be tuned. aip.org

Carbon Nanofibers:

While the provided search results primarily focus on the use of this compound for semiconductor nanowires and quantum dots, its application in the synthesis of carbon nanofibers is less documented in these specific sources. The primary role of TMIn in the context of the provided information is as an indium precursor for indium-containing nanomaterials.

Vii. Future Directions and Emerging Research Avenues in Trimethylindium Chemistry

Development of Novel Trimethylindium Derivatives and Alternative Indium Precursors with Tailored Properties

While this compound is a widely used and effective indium precursor for Metal-Organic Chemical Vapor Deposition (MOCVD), it possesses certain characteristics that present challenges for specific applications. dtic.mil Notably, TMIn is a solid, which can lead to inconsistencies in vapor pressure and transport rates over time due to changes in its surface area. dtic.milresearchgate.net Furthermore, its thermal stability can be problematic for low-temperature growth processes, as incomplete decomposition below 400°C can result in low growth rates and carbon contamination from methyl radicals. dtic.mil These limitations have spurred significant research into the development of new indium precursors with tailored properties.

One approach involves the creation of adducts, such as the this compound-trimethylamine adduct, which is noted for being relatively stable against air and moisture, offering handling advantages. scispace.com Another major research direction is the synthesis of alternative organoindium compounds that are liquids at room temperature, thereby providing more stable and reproducible vapor transport. dtic.mil Examples include ethyldimethylindium (EDMIn) and triisopropylindium (TIPIn). dtic.mil TIPIn, in particular, has been shown to decompose at significantly lower temperatures than TMIn (50% decomposition at ~110°C for TIPIn versus ~310°C for TMIn under similar conditions), making it suitable for low-temperature applications where minimizing carbon contamination is crucial. dtic.mil

More recently, complex indium compounds like tris(N,N′-diisopropyl-2-dimethylamido-guanidinato) indium (III) (ITG) have been investigated. aip.orgchemrxiv.org These single-source precursors are designed to have specific decomposition pathways that can potentially reduce impurities and improve film quality. aip.orgucl.ac.uk For instance, studies suggest ITG decomposition begins at the temperatures used in the bubbler and proceeds rapidly at deposition temperatures, potentially offering a different reaction mechanism compared to TMIn. aip.orgchemrxiv.org The goal of this research is to create a portfolio of indium precursors, allowing manufacturers to select the optimal compound based on the specific requirements of the deposition process and the desired material properties.

PrecursorChemical FormulaPhysical State (Room Temp.)Key Characteristics & Research FindingsRelevant Applications
This compound (TMIn)In(CH₃)₃SolidStandard industry precursor; solid nature can cause variable transport rates; high thermal stability requires higher deposition temperatures. dtic.milcymitquimica.comnouryon.comMOCVD of various III-V semiconductors (InP, InGaN, etc.). guidechem.com
Ethyldimethylindium (EDMIn)In(C₂H₅)(CH₃)₂LiquidLiquid state offers more consistent vapor transport; potential for carbon contamination at low temperatures due to methyl groups. dtic.milAlternative for OMVPE growth. dtic.mil
Triisopropylindium (TIPIn)In(C₃H₇)₃Not specified in resultsDecomposes at much lower temperatures (~200°C lower) than TMIn; produces less carbon contamination. dtic.milLow-temperature OMVPE, chemical beam epitaxy. dtic.mil
Tris(N,N′-diisopropyl-2-dimethylamido-guanidinato) indium (III) (ITG)C₂₇H₅₇InN₉Not specified in resultsAlternative precursor with a different decomposition pathway; may decompose during volatilization, limiting its use in ALD. aip.orgchemrxiv.orgdiva-portal.orgPotential for CVD/ALD of In₂O₃ and InN. aip.org
This compound-trimethylamine adduct(CH₃)₃In-N(CH₃)₃Not specified in resultsRelatively stable towards air and moisture, offering handling advantages. scispace.comAlternative for growth of indium-containing materials. scispace.com

Advanced Process Control and Optimization Strategies in Vapor Phase Deposition Technologies

The fabrication of complex, multi-layered semiconductor devices requires exceptionally precise control over the thin film deposition process. kindle-tech.com In vapor phase deposition techniques like MOCVD, achieving high-yield and repeatable results hinges on the accurate management of numerous process variables, including gas flows, precursor concentrations, temperature, and pressure. kindle-tech.comhoriba.com Future developments are focused on implementing advanced instrumentation and feedback control loops to move beyond static recipes toward real-time process optimization.

A key area of innovation is in the delivery and monitoring of precursor vapors. MOCVD systems utilize bubblers to vaporize precursors like TMIn, and the amount of precursor carried to the reaction chamber must be consistent. horiba.com To achieve this, modern systems incorporate high-precision thermal mass flow controllers (MFCs), digital auto back pressure regulators for stable pressure control in the bubbler, and in-line gas concentration monitors. horiba.com Technologies like non-dispersive infrared (NDIR) spectroscopy can measure the precursor's partial pressure in real-time, allowing for a closed-loop control system that maintains a constant vapor concentration, improves reproducibility, and reduces precursor waste. horiba.com

Further optimization strategies involve the use of in-situ monitoring tools that provide real-time feedback on the growth process itself. For example, pyrometers that can accurately measure the emissivity-corrected temperature of the substrate surface enable precise temperature control during critical deposition steps, which is vital for materials like InGaN. researchgate.net Another advanced concept is the computational optimization of reactor design and process parameters to achieve uniform film deposition. google.com This can involve modeling the deposition profile on a stationary substrate and adjusting parameters to achieve the "Nearest Uniformity Producing Profile" (NUPP), which ensures a highly uniform film when the substrate is rotated. google.com Such strategies, combining advanced sensors with intelligent feedback and modeling, are essential for improving yields and enabling the fabrication of next-generation devices with complex structures. dtic.mil

Integrated Computational and Experimental Approaches for Predictive Modeling of this compound Reactivity and Deposition

A deeper, atomistic understanding of the chemical reactions governing thin film growth is critical for optimizing deposition processes. The integration of computational modeling with experimental validation provides a powerful paradigm for investigating the complex gas-phase and surface chemistry of TMIn. psu.edu This dual approach allows researchers to predict reaction pathways, understand impurity incorporation, and guide the rational design of new precursors and processes. psu.edursc.org

Computational methods, particularly density functional theory (DFT) and ab initio molecular dynamics (AIMD), are increasingly used to model the fundamental reaction steps. aip.orgresearchgate.netacs.orgnih.gov These simulations can predict the energetics of TMIn decomposition in the gas phase, identifying intermediate species like dimethylindium (DMI) and monomethylindium (MI) and calculating the activation barriers for these reactions. aip.orggsu.edu For instance, kinetic modeling based on DFT calculations has been used to evaluate the thermal decomposition of TMIn at specific temperatures and pressures, predicting that at 593 K, TMIn remains largely intact during the short exposure times typical of an atomic layer deposition (ALD) half-cycle. aip.orgchemrxiv.orgresearchgate.net AIMD simulations have also been employed to visualize reaction pathways on an atomic scale, such as the dissociation of TMIn on a graphene surface, revealing how surface interactions can facilitate the delivery of indium atoms for 2D material growth. researchgate.net

These computational predictions are validated and refined through carefully designed experiments. psu.edu Techniques like gas-phase infrared spectroscopy and mass spectrometry are used to experimentally determine reaction equilibrium constants, enthalpies, and decomposition products, providing real-world data to compare against theoretical models. dtic.milresearchgate.net For example, the reactions of TMIn with co-reactants like water (H₂O) and hydrogen sulfide (B99878) (H₂S) have been studied both computationally (using DFT) and experimentally to understand the mechanisms relevant to the deposition of indium oxide and indium sulfide films. acs.orgnih.gov This synergistic loop—where experiments validate models and models provide insights to guide experiments—accelerates the understanding of TMIn chemistry and enables the predictive design of deposition processes for advanced materials. psu.edunasa.gov

Computational MethodFocus of StudyKey Insights for this compound ChemistryExample Application
Density Functional Theory (DFT)Reaction mechanisms and energetics. acs.orgnih.govCalculates activation energy barriers and reaction enthalpies for TMIn decomposition and its reactions with co-reactants. aip.orgacs.orgModeling the reaction pathways of TMIn with H₂O and H₂S for oxide and sulfide film deposition. acs.orgnih.gov
Ab Initio Molecular Dynamics (AIMD)Real-time simulation of atomic interactions. researchgate.netIdentifies reaction pathways for precursor dissociation in the gas phase or on a substrate surface. researchgate.netInvestigating TMIn reactions on a graphene surface to understand mechanisms for 2D material synthesis. researchgate.net
Kinetic ModelingPredicting reaction rates and species concentration over time. aip.orgchemrxiv.orgEvaluates the extent of precursor decomposition under specific process conditions (temperature, pressure, time). aip.orgchemrxiv.orgDetermining if TMIn decomposes in the gas phase or remains intact before reaching the substrate in an ALD process. aip.orgchemrxiv.org
Computational Fluid Dynamics (CFD)Modeling heat and mass transport in a reactor. researchgate.netgsu.eduSimulates the distribution of gaseous species (e.g., In, In(CH₃)) inside a reactor to predict film growth rates and uniformity. gsu.eduOptimizing reactor design and operating conditions for uniform InN deposition in a high-pressure CVD system. researchgate.netgsu.edu

Exploration of Novel Applications in Advanced Electronic and Optoelectronic Devices

This compound is a critical precursor for the MOCVD and ALD growth of a wide range of indium-containing compound semiconductors, which are foundational materials for modern electronics and optoelectronics. guidechem.comwatson-int.commarkwideresearch.com The future of TMIn chemistry is intrinsically linked to the development of next-generation devices that push the boundaries of performance in computing, communications, and energy. cognitivemarketresearch.comdatainsightsmarket.com

TMIn is indispensable for manufacturing high-performance optoelectronic devices. It is used to deposit alloys like Indium Gallium Nitride (InGaN) and Aluminum Gallium Indium Phosphide (B1233454) (AlGaInP), which are used in high-brightness light-emitting diodes (LEDs) and laser diodes. nouryon.comnouryon.comgoogle.com Vertical-Cavity Surface-Emitting Lasers (VCSELs), essential for optical data communication and sensing, also rely on indium-containing layers grown using TMIn. nouryon.com Furthermore, TMIn is a key component in the production of high-efficiency concentrated photovoltaic (CPV) cells. nouryon.comnouryon.com

In the realm of advanced electronics, TMIn is used to create materials for high-speed devices. Indium Gallium Arsenide (InGaAs) alloys, for example, are used to fabricate high-electron-mobility transistors (HEMTs) that operate at very high frequencies. watson-int.com Looking toward the future, research is heavily focused on the use of TMIn for the synthesis of novel materials, including two-dimensional (2D) crystals. rsc.org For instance, TMIn is being used as the indium source to grow 2D Indium Selenide (InSe) and Indium Nitride (InN) by MOCVD. aip.orgrsc.org These materials, with their unique electronic properties and potential for bandgap engineering, are considered promising candidates for "post-Moore" era electronic and optoelectronic devices, offering new platforms for building photodetectors, transistors, and other advanced components. rsc.org

Device/Application AreaIndium-Containing MaterialRole of this compoundSignificance
High-Brightness LEDs & Laser DiodesInGaN, AlGaInP, InPPrecursor for depositing the active indium-containing quantum well layers. nouryon.comnouryon.comgoogle.comEnables efficient light emission across the visible spectrum for solid-state lighting and displays.
High-Speed Transistors (HEMTs)InGaAs, InPPrecursor for growing the channel and barrier layers. watson-int.comroyalsocietypublishing.orgAllows for the fabrication of transistors that operate at extremely high frequencies for advanced communication systems.
Concentrated Photovoltaics (CPV)InGaP, InGaAsUsed to create multi-junction solar cells that capture a broader range of the solar spectrum. nouryon.comnouryon.comAchieves ultra-high conversion efficiencies for solar power generation.
2D Materials & HeterostructuresInSe, InNIndium source for the controlled MOCVD growth of monolayer or few-layer films. aip.orgrsc.orgPlatform for post-Moore electronics, offering novel properties for next-generation photodetectors and transistors. rsc.org
Infrared (IR) PhotodetectionInAs, InSbPrecursor for growing narrow bandgap semiconductors sensitive to IR light. dtic.milrsc.orgCritical for thermal imaging, environmental monitoring, and optical communications.
Vertical-Cavity Surface-Emitting Lasers (VCSELs)InGaAs, AlInGaAsUsed to grow the quantum wells in the active region of the laser. nouryon.comKey components for high-speed optical data transfer (e.g., in data centers) and 3D sensing.

常见问题

Q. What are the critical safety protocols for handling Trimethylindium in laboratory settings?

this compound ((CH₃)₃In) is pyrophoric and thermally unstable above 80°C, requiring strict safety measures. Key protocols include:

  • Engineering Controls : Use fume hoods with adequate ventilation to prevent vapor accumulation. Avoid water exposure due to violent decomposition .
  • Personal Protective Equipment (PPE) :
  • Respiratory: NIOSH-certified N100/P3 respirators if vapor concentrations exceed safety thresholds.

  • Skin: EN 374-compliant gloves and flame-retardant lab coats.

  • Eye: Full-face shields coupled with safety goggles .

    • Thermal Limits: Maintain reaction temperatures below 80°C to prevent decomposition .

    Table 1: Safety Equipment for this compound Handling

    CategorySpecificationsReference
    RespiratoryNIOSH N100 or EN 143 P3 respirators
    GlovesEN 374-certified (e.g., nitrile)
    Thermal StabilityDo not exceed 80°C

Q. Which characterization methods are essential for verifying this compound purity in synthetic workflows?

Purity assessment requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to confirm methyl group integrity.
  • Elemental Analysis : Quantify indium content via inductively coupled plasma mass spectrometry (ICP-MS).
  • Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds (e.g., stability below 140°C) .
  • Cross-Validation: Compare results with literature data for known compounds, ensuring proper citation of synthesis protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition data for this compound?

Discrepancies often arise from variations in experimental conditions. Methodological steps include:

  • Controlled Replication : Reproduce studies using identical equipment (e.g., TGA under inert gas vs. ambient air).
  • Data Triangulation : Combine TGA with differential scanning calorimetry (DSC) to correlate mass loss with enthalpy changes .
  • Error Analysis: Quantify instrument precision (e.g., ±1°C for thermal measurements) and document environmental variables (humidity, oxygen levels) .

Q. What strategies optimize reproducibility in low-temperature CVD (Chemical Vapor Deposition) processes using this compound?

Key factors for reproducibility:

  • Precursor Handling : Store (CH₃)₃In under inert gas (argon) to prevent oxidation.
  • Substrate Pretreatment: Use atomic-layer deposition (ALD) to ensure uniform surface activation.
  • Process Monitoring : Implement in-situ mass spectrometry to track decomposition byproducts (e.g., methane release) .
  • Statistical Design: Apply factorial experiments to isolate variables (temperature, gas flow rate) and identify dominant factors .

Q. How should researchers design experiments to mitigate pyrophoric risks during this compound synthesis?

Advanced mitigation involves:

  • Microfluidic Reactors : Minimize reagent quantities and enable precise temperature control.
  • Automated Systems: Use robotic dispensers to limit human exposure during transfers .
  • Emergency Protocols : Pre-test fire suppression systems (e.g., CO₂ extinguishers) and conduct hazard simulations .

Methodological Guidance

  • Data Presentation : Use SI units, reaction mechanisms, and structural formulas consistently in publications .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .

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